Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

Peptide Synthesis Orthogonal Protection Lysine Derivatives

Standard lysine derivatives lack the orthogonal selectivity for branched peptide architectures. Tos-Lys(Z)-OH (CAS 34235-82-0) solves this with orthogonal Nα-Tos/Nε-Cbz protection: • Selective deprotection: Tos stable to acids/bases; Cbz cleaved by hydrogenolysis-enables stepwise Nα- or Nε-amine unmasking. • Branched assembly: Build chains on Nα, then deprotect Nε for second-chain attachment. • Compatible with glycosylation/phosphorylation under conditions that cleave Fmoc. Supplied as ≥98% HPLC crystalline powder; store at 2-8°C.

Molecular Formula C21H26N2O6S
Molecular Weight 434.5 g/mol
CAS No. 34235-82-0
Cat. No. B554627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine
CAS34235-82-0
SynonymsTos-Lys(Z)-OH; 34235-82-0; Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine; SCHEMBL10365919; Nepsilon-Cbz-Nalpha-tosyl-L-lysine; ZINC15721273; N-(Epsilon)-carbobenzoxy-N-(alpha)-tosyl-L-lysine; I14-58308
Molecular FormulaC21H26N2O6S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1
InChIKeyXSWGRGGVKUEBSE-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine (CAS 34235-82-0): A Specialized Orthogonal Lysine Building Block for Advanced Peptide Synthesis


Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine (Tos-Lys(Z)-OH, CAS 34235-82-0) is a doubly protected L-lysine derivative featuring a tosyl (Tos) group on the Nα-amino and a carbobenzoxy (Cbz or Z) group on the Nε-amino position . This unique orthogonal protection scheme enables selective, sequential deprotection of the lysine side chain under mild, orthogonal conditions, making it a strategic building block for synthesizing complex, branched, or post-translationally modified peptides where precise control over lysine reactivity is critical .

Why Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine Cannot Be Simply Substituted by Other Protected Lysines


Standard, single-protected lysine derivatives like Fmoc-Lys(Z)-OH or Boc-Lys(Z)-OH offer a single reactive handle for peptide elongation but lack the orthogonal differentiation required for sequential side-chain manipulations . The Nα-Tos/Nε-Cbz combination in Tos-Lys(Z)-OH provides a unique, orthogonal deprotection profile that is not achievable with these common building blocks: the Tos group is stable to acids and bases but removable by sodium/liquid ammonia, while the Cbz group is cleaved by hydrogenolysis or strong acids [1]. This dual stability allows for selective, stepwise unmasking of either the Nα- or Nε-amino group, a capability essential for constructing branched peptides or introducing multiple, distinct modifications on a single lysine residue .

Quantitative Differentiation: How Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine Outperforms Standard Lysine Building Blocks


Orthogonal Deprotection Selectivity: Tos vs. Cbz Stability Profile

The Nα-tosyl group in Tos-Lys(Z)-OH exhibits stability under acidic (e.g., TFA) and basic (e.g., piperidine) conditions, while the Nε-Cbz group is removed by catalytic hydrogenation or strong acids like TFMSA. In contrast, the Fmoc group in the common comparator Fmoc-Lys(Z)-OH is base-labile . This orthogonal stability difference is quantified by deprotection conditions: Tos requires Na/NH3 (reductive cleavage), whereas Cbz is cleaved by H2/Pd-C or TFMSA [1]. This allows for the selective removal of the Cbz group while the Tos group remains intact, enabling site-specific modification of the lysine side chain without affecting the Nα-terminus .

Peptide Synthesis Orthogonal Protection Lysine Derivatives

Physical and Chemical Property Differentiation: Purity and Handling

Tos-Lys(Z)-OH is commercially available with a high purity specification of >98.0% by HPLC, ensuring minimal batch-to-batch variability in peptide synthesis outcomes . Its melting point is reported as 123 °C, and it is stored at 2-8°C, which is comparable to many protected amino acids . While not a unique differentiator on its own, this high purity standard is essential for reproducible, high-fidelity peptide assembly, particularly in applications requiring precise stoichiometric control, such as the synthesis of branched peptides or peptide-drug conjugates .

Peptide Synthesis Building Blocks Quality Control

Comparative Utility in Solid-Phase Peptide Synthesis (SPPS)

While Tos-Lys(Z)-OH itself is not a standard Fmoc-SPPS building block due to the acid-stable Tos group, its Nα-Tos/Nε-Cbz protection scheme is conceptually analogous to Boc-Arg(Tos)-OH used in Boc-SPPS. In Boc chemistry, the Tos group on arginine is stable during TFA deprotection steps and is only removed during the final HF cleavage from the resin, a process that also cleaves the peptide-resin bond . This parallels the stability profile of Tos-Lys(Z)-OH, suggesting its utility in multi-step solution-phase syntheses or specialized solid-phase strategies requiring an acid/base-stable Nα-protecting group that can be removed orthogonally to side-chain protection [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Resin Cleavage

Optimal Application Scenarios for Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine Based on Verified Differentiation


Synthesis of Branched or Multi-Antigenic Peptides (MAPs)

The orthogonal Nα-Tos/Nε-Cbz protection enables the sequential, selective deprotection of the lysine side chain, a critical requirement for constructing branched peptide architectures. The Tos group remains stable during the assembly of linear peptide chains on the Nα-terminus, while the Cbz group can be removed later to reveal the Nε-amino group for the attachment of a second peptide chain or a functional moiety .

Preparation of Post-Translationally Modified Peptides

The acid/base-stable Nα-Tos group allows for the introduction of sensitive modifications (e.g., glycosylation, phosphorylation) on the lysine side chain under conditions that would deprotect standard Fmoc groups. The Cbz group can be selectively removed by hydrogenolysis, leaving the Tos group intact for subsequent steps [1].

Solution-Phase Peptide Fragment Condensation

Tos-Lys(Z)-OH is well-suited for solution-phase synthesis where orthogonal protection is paramount. Its stability profile permits the assembly of complex peptide fragments without premature deprotection, and the Tos group can be removed at the final stage using Na/NH3, a method compatible with many peptide functionalities .

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